3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one
Description
3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one is a ketone derivative featuring a thioether (sulfanyl) group bonded to a 2,4-difluorophenyl substituent. Its molecular formula is C₁₀H₁₀F₂OS, with a molecular weight of 216.25 g/mol.
Properties
Molecular Formula |
C10H10F2OS |
|---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H10F2OS/c1-6(13)7(2)14-10-4-3-8(11)5-9(10)12/h3-5,7H,1-2H3 |
InChI Key |
QJMJTYCXQRRHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)SC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one typically involves the reaction of 2,4-difluorothiophenol with a suitable butanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its difluorophenyl and sulfanyl groups. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to identify the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Electronic and Steric Effects
- The nitro group may also confer stability under oxidative conditions .
- 4-[(3-Oxobutyl)sulfanyl]butan-2-one (CAS 40790-04-3): The symmetric bis-sulfanyl structure introduces two ketone groups, which could influence solubility and intermolecular interactions. This compound may serve as a bifunctional intermediate in polymer chemistry .
Biological Activity
3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in anti-inflammatory and antibacterial contexts. This article synthesizes available research findings, including structure-activity relationships (SAR), and presents data tables summarizing key results.
Chemical Structure and Properties
The compound this compound belongs to a class of thioether compounds. Its structure can be represented as follows:
where indicates the sulfur atom linked to the difluorophenyl group. This configuration is crucial for its biological activity.
Anti-inflammatory Activity
Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. A study on related compounds, such as 4-(phenylsulfanyl)butan-2-one, indicated that these compounds could reduce the expression of inflammatory markers like TNF-α, COX-2, and iNOS in various cell lines treated with amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's .
Table 1: Anti-inflammatory Effects of Related Compounds
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| 4-(phenylsulfanyl)butan-2-one | 25 | COX-2 |
| 3a | 19.45 | COX-1 |
| 3b | 31.4 | COX-2 |
| 4b | 26.04 | COX-1 |
The IC50 values indicate the concentration required to inhibit enzyme activity by 50%, demonstrating the potency of these compounds against cyclooxygenase enzymes involved in inflammation.
Table 2: Antibacterial Activity of Thioether Derivatives
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| Levofloxacin | 28 | Various Gram-positive/negative |
| Thioether A | 26 | S. aureus |
| Thioether B | 27 | E. coli |
These findings suggest that the presence of sulfur in the molecular structure may enhance antibacterial efficacy.
The biological activities of thioether compounds like this compound are often attributed to their ability to modulate inflammatory pathways and inhibit bacterial growth through various mechanisms:
- Inhibition of Cyclooxygenase Enzymes : By reducing the production of prostaglandins, these compounds can alleviate inflammation.
- Disruption of Bacterial Cell Wall Synthesis : Similar structures have been noted to interfere with bacterial integrity and replication.
Case Studies
- Neuroinflammation Model : In a study investigating the effects on retinal cells exposed to Aβ peptides, treatment with related compounds led to a significant reduction in inflammatory cytokines without cytotoxic effects . This suggests potential for therapeutic use in neurodegenerative diseases.
- Antibacterial Screening : A series of thioether derivatives were screened against common bacterial strains, revealing that certain modifications in the chemical structure could enhance antibacterial activity significantly compared to traditional antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
